molecular formula C14H23NO6 B6223313 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2763776-12-9

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B6223313
CAS No.: 2763776-12-9
M. Wt: 301.3
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Description

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[55]undecane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[55]undecane-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. This property makes it a valuable tool in synthetic chemistry for the controlled release of functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
  • 2-[9-(tert-Butoxycarbonyl)-4-oxo-1,5-dioxa-9-azaspiro[5.5]undec-2-en-2-yl]acetic Acid

Uniqueness

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination of features provides distinct reactivity and stability, making it a versatile compound in various chemical applications.

Properties

CAS No.

2763776-12-9

Molecular Formula

C14H23NO6

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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